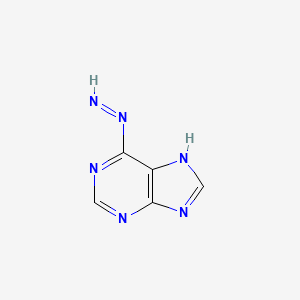
6-Diazenyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Diazenyl-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Diazenyl-7H-purine typically involves the reaction of diaminomaleonitrile (DAMN) with aromatic aldehydes to produce DAMN-based Schiff bases. These Schiff bases are then reacted with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst to yield 8,9-dihydro-7H-purine-6-carboxamides . This method is efficient and can be carried out under reflux conditions in methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: 6-Diazenyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various purine derivatives, such as 8-cyanopurines and purine amides .
科学研究应用
6-Diazenyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in nucleotide synthesis and its interactions with biological macromolecules.
Medicine: Research has shown that purine derivatives, including this compound, have potential anticancer, antiviral, and antimicrobial activities
作用机制
The mechanism of action of 6-Diazenyl-7H-purine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide synthesis, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase).
Pathways Involved: It can inhibit the synthesis of nucleotides by competing with natural substrates, leading to the disruption of DNA and RNA synthesis.
相似化合物的比较
6-Mercaptopurine: An antineoplastic agent used to treat leukemia.
6-Thioguanine: Another purine derivative with anticancer properties.
8,9-Dihydro-7H-purine-6-carboxamides: Synthesized from similar precursors and studied for their antibacterial activities.
Uniqueness: 6-Diazenyl-7H-purine stands out due to its unique diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying purine-related biochemical pathways.
属性
CAS 编号 |
70879-20-8 |
|---|---|
分子式 |
C5H4N6 |
分子量 |
148.13 g/mol |
IUPAC 名称 |
7H-purin-6-yldiazene |
InChI |
InChI=1S/C5H4N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,6H,(H,7,8,9,10) |
InChI 键 |
BZMJAQPGGPNAHE-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=NC=N2)N=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
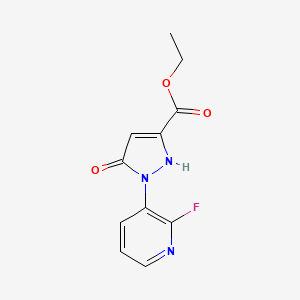
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
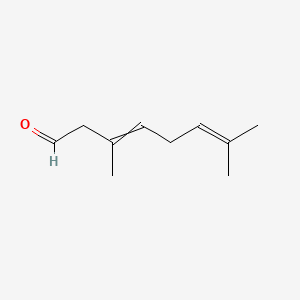
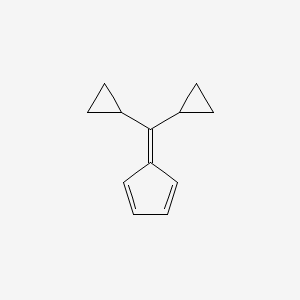
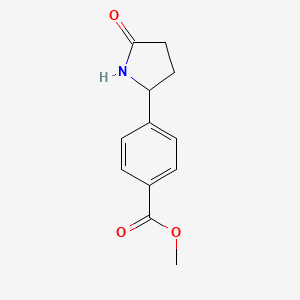
![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)
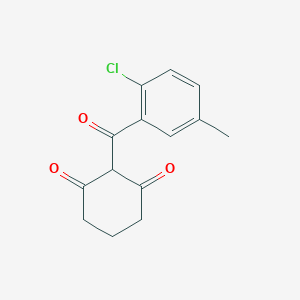

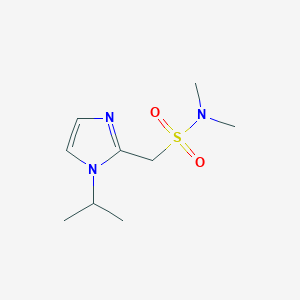
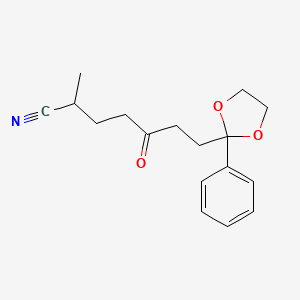
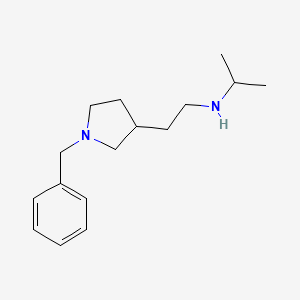
![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
